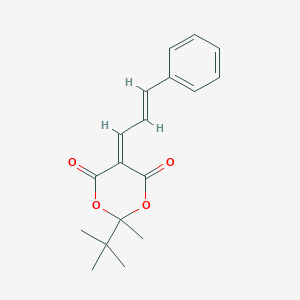

2-tert-butyl-2-methyl-5-(3-phenyl-2-propen-1-ylidene)-1,3-dioxane-4,6-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-tert-butyl-2-methyl-5-(3-phenyl-2-propen-1-ylidene)-1,3-dioxane-4,6-dione, commonly known as MTT, is a yellow tetrazolium salt that is widely used in scientific research. It is a water-soluble compound that is commonly used to assess cell viability and proliferation. MTT is widely used in various fields of research, including cancer research, drug discovery, and toxicology.

Wirkmechanismus

MTT is reduced by mitochondrial dehydrogenase enzymes to form a blue formazan product. The reduction of MTT is dependent on the metabolic activity of the cells. Living cells with active mitochondria reduce MTT to formazan, while dead or dying cells cannot reduce MTT. The amount of formazan product formed is proportional to the number of viable cells in the culture.

Biochemical and Physiological Effects:

MTT has no known biochemical or physiological effects on living cells. It is an inert compound that is not metabolized by cells. The reduction of MTT to formazan is a metabolic process that occurs in living cells with active mitochondria.

Vorteile Und Einschränkungen Für Laborexperimente

MTT is a widely used endpoint assay for cell viability and proliferation. It is a simple and reliable assay that can be performed using standard laboratory equipment. MTT is also a low-cost assay that can be used to screen large numbers of compounds. However, MTT has some limitations. It is a colorimetric assay that requires the use of a spectrophotometer, which can limit its use in some laboratories. In addition, MTT is dependent on the metabolic activity of cells and can give false-positive results in the presence of some compounds.

Zukünftige Richtungen

MTT is a widely used assay in scientific research, but there are some limitations to its use. Future research should focus on the development of new assays that can overcome these limitations. One possible direction is the development of assays that do not require the use of a spectrophotometer. Another direction is the development of assays that are less dependent on the metabolic activity of cells. In addition, future research should focus on the development of new compounds that can be used as endpoint assays for cell viability and proliferation.

Synthesemethoden

MTT is synthesized by the reaction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) with the electron carrier, NADH. The reaction is catalyzed by dehydrogenase enzymes present in the mitochondria of living cells. The reduction of MTT forms a blue formazan product that can be measured spectrophotometrically.

Wissenschaftliche Forschungsanwendungen

MTT is widely used in scientific research to assess cell viability and proliferation. It is commonly used as an endpoint assay to determine the effects of drugs, toxins, and other compounds on cell viability. MTT is also used to assess the cytotoxicity of various compounds and to screen for potential anticancer agents. In addition, MTT is used to evaluate the effects of radiation and other environmental stresses on cell viability.

Eigenschaften

IUPAC Name |

2-tert-butyl-2-methyl-5-[(E)-3-phenylprop-2-enylidene]-1,3-dioxane-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O4/c1-17(2,3)18(4)21-15(19)14(16(20)22-18)12-8-11-13-9-6-5-7-10-13/h5-12H,1-4H3/b11-8+,14-12? |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BABDLIBXIGKHBE-HBWDKNAJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(=CC=CC2=CC=CC=C2)C(=O)O1)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC(=O)C(=C/C=C/C2=CC=CC=C2)C(=O)O1)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-N-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B5759382.png)

![ethyl 4-amino-2-[(3-nitrobenzyl)thio]-5-pyrimidinecarboxylate](/img/structure/B5759383.png)

![3,4-dimethoxy-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5759391.png)

![5-{[(4-chlorophenyl)acetyl]amino}isophthalic acid](/img/structure/B5759409.png)

![N-[3-(acetylamino)phenyl]-3-methyl-2-nitrobenzamide](/img/structure/B5759431.png)

![2-(3,5-dimethylphenyl)-8-methoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5759433.png)

![2-{[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B5759445.png)

![N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5759462.png)

![6-chloro-N'-(2-chlorobenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5759465.png)

![2,4-dichlorobenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5759488.png)